

Structure elucidation of 5-Bromo-4-chloro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-hydroxybenzoic acid

Cat. No.: B141161

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **5-Bromo-4-chloro-2-hydroxybenzoic Acid**

Foreword: Beyond the Formula

In the realm of chemical analysis, the identity of a molecule is its most fundamental attribute. The process of structure elucidation is, therefore, not merely a procedural checklist but a logical journey of inquiry. It is about asking the right questions of the molecule and interpreting its responses, which are delivered through the language of spectroscopy and spectrometry. This guide addresses the specific challenge of confirming the structure of **5-Bromo-4-chloro-2-hydroxybenzoic acid** ($C_7H_4BrClO_3$), a polysubstituted aromatic acid.

Our approach is designed to be a self-validating workflow, where each piece of analytical data corroborates the others, leading to an unambiguous structural assignment. We will move from foundational mass and elemental composition to the fine details of atomic connectivity, explaining not just the what but the why behind each experimental choice. This document is intended for researchers and drug development professionals who require a robust and logical framework for structural characterization.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic methods, the first step is to establish the molecular formula. This is the cornerstone upon which all subsequent interpretations are built.

Mass Spectrometry: Determining Molecular Weight and Halogen Presence

The molecular weight provides the most direct path to the molecular formula. High-resolution mass spectrometry (HRMS) is the preferred method for its ability to provide a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions.

Key Causality: The presence of both bromine and chlorine, each with distinct and abundant isotopes ($^{35}\text{Cl}/\sim75.8\%$, $^{37}\text{Cl}/\sim24.2\%$; $^{79}\text{Br}/\sim50.7\%$, $^{81}\text{Br}/\sim49.3\%$), creates a highly characteristic isotopic pattern in the mass spectrum.^{[1][2][3]} This pattern is a definitive fingerprint for the presence and number of these specific halogens.

Expected Isotopic Pattern for $[\text{C}_7\text{H}_4\text{BrClO}_3]^+$:

- M^+ : Contains ^{35}Cl and ^{79}Br . Relative Intensity = 100%
- $\text{M}+2$: Contains ^{37}Cl and ^{79}Br OR ^{35}Cl and ^{81}Br . Relative Intensity $\approx 128\%$
- $\text{M}+4$: Contains ^{37}Cl and ^{81}Br . Relative Intensity $\approx 41\%$

This unique "M, M+2, M+4" signature immediately confirms the presence of one bromine and one chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve ~ 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is ideal for this acidic compound, as it will readily deprotonate to form the $[\text{M}-\text{H}]^-$ ion.

- Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
- Analysis:
 - Observe the isotopic cluster for the molecular ion.
 - Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak. For $C_7H_4BrClO_3$, the calculated exact mass is 249.90323 Da.[\[4\]](#)

Index of Hydrogen Deficiency (IHD)

Once the molecular formula ($C_7H_4BrClO_3$) is confirmed, the IHD is calculated to determine the degree of unsaturation (rings + double/triple bonds).

- Formula: $IHD = C + 1 - (H/2) - (X/2) + (N/2)$
- Calculation: $IHD = 7 + 1 - (4/2) - (2/2) = 5$

An IHD of 5 is consistent with a substituted benzene ring (IHD=4) and a carbonyl group (IHD=1), strongly suggesting the proposed benzoic acid framework.

Spectroscopic Analysis: Assembling the Structural Puzzle

With the molecular formula established, we employ a suite of spectroscopic techniques to piece together the atomic connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective method for identifying the functional groups present. For a hydroxybenzoic acid, we expect several characteristic absorptions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Key Causality: The presence of both a carboxylic acid and a phenolic hydroxyl group, positioned ortho to each other, allows for strong intramolecular hydrogen bonding. This

significantly impacts the O-H stretching frequencies.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Significance
O-H Stretch (Carboxylic Acid)	2500-3300 (very broad)	Confirms the -COOH group, broadened by hydrogen bonding.
O-H Stretch (Phenol)	~3200 (broad)	Confirms the phenolic -OH group, likely intramolecularly bonded to the carbonyl oxygen.
C=O Stretch (Carboxylic Acid)	~1700-1680	Confirms the carbonyl of the carboxylic acid. Its position can be slightly lowered by conjugation and hydrogen bonding.
C=C Stretch (Aromatic)	1600-1450	Multiple bands confirming the benzene ring.
C-O Stretch	1300-1200	Associated with the carboxylic acid and phenol C-O bonds.
C-Cl / C-Br Stretches	1000-600	In the fingerprint region, confirming halogen substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will use a combination of ^1H , ^{13}C , and 2D NMR experiments to connect all atoms.

^1H NMR: Proton Environment and Connectivity

The ^1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Key Causality: The electronic effects of the substituents (-OH, -COOH, -Cl, -Br) dictate the chemical shifts of the aromatic protons. The ortho-hydroxyl group is strongly activating, while the halogens and the meta-carboxyl group are deactivating. For **5-Bromo-4-chloro-2-hydroxybenzoic acid**, there are two protons on the aromatic ring at positions 3 and 6. They are not adjacent and therefore will not show spin-spin coupling to each other, appearing as singlets.

Proton	Expected Chemical Shift (ppm, DMSO- d ₆)	Multiplicity	Integration	Rationale
-COOH	> 12	very broad singlet	1H	Acidic proton, exchangeable.
-OH	~10-11	broad singlet	1H	Phenolic proton, exchangeable, deshielded by hydrogen bonding.
H-6	7.5 - 7.8	singlet	1H	Ortho to the deactivating - COOH group.
H-3	7.0 - 7.3	singlet	1H	Ortho to the activating -OH group and para to the deactivating -Cl group.

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups.

Carbon	Expected Chemical Shift (ppm, DMSO-d ₆)	DEPT-135	Rationale
C=O	~170	No signal	Carboxylic acid carbonyl.
C-2 (C-OH)	~158-162	No signal	Quaternary, attached to electron-donating -OH.
C-4 (C-Cl)	~130-135	No signal	Quaternary, attached to -Cl.
C-6 (CH)	~125-130	Positive	Aromatic CH.
C-1 (C-COOH)	~115-120	No signal	Quaternary.
C-5 (C-Br)	~112-118	No signal	Quaternary, attached to -Br.
C-3 (CH)	~110-115	Positive	Aromatic CH.

Experimental Protocol: 1D NMR Spectroscopy

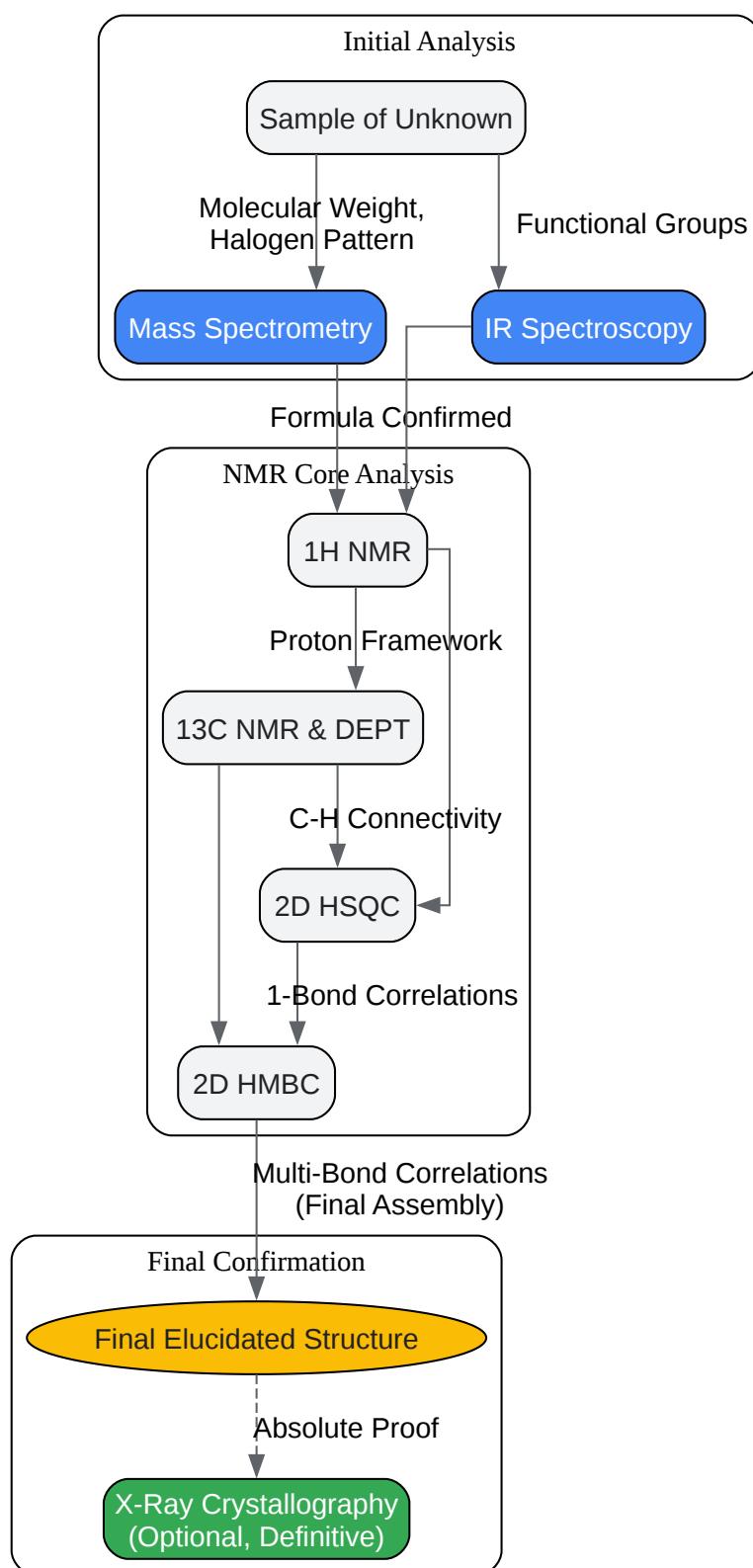
- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is excellent for observing acidic protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire with a standard pulse sequence.
 - ¹³C NMR: Acquire with proton decoupling.
 - DEPT-135: Run the standard DEPT-135 pulse sequence.

- Analysis: Integrate the ^1H signals, determine multiplicities, and assign chemical shifts. Assign ^{13}C chemical shifts with the aid of the DEPT spectrum.

2D NMR: Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively link the protons and carbons, validating the proposed structure.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. We expect to see cross-peaks for C3-H3 and C6-H6.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2 or 3 bonds. This is the key experiment for piecing together the quaternary carbons and the individual fragments.


Key Expected HMBC Correlations:

- H-3 will show correlations to C-1, C-2, C-4, and C-5.
- H-6 will show correlations to C-1, C-2, C-4, and the Carbonyl C.
- The phenolic -OH proton will show correlations to C-1, C-2, and C-3.

These correlations would provide unequivocal proof of the substituent positions.

Workflow & Data Integration

The power of this multi-technique approach lies in the integration of all data points. Each result must be consistent with the others to arrive at the final, confirmed structure.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the structure elucidation of an organic compound.

Definitive Proof: Single-Crystal X-Ray Crystallography

While the combination of MS and NMR provides evidence beyond a reasonable doubt, single-crystal X-ray crystallography offers absolute, undeniable proof of structure. It provides a 3D model of the molecule, showing the precise location of each atom and the bond lengths and angles between them.

Experimental Protocol: X-Ray Crystallography

- **Crystal Growth:** This is often the most challenging step. Slowly evaporate a solution of the pure compound in a suitable solvent system (e.g., methanol/chloroform) to grow diffraction-quality single crystals.[8]
- **Data Collection:** Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and the final molecular structure.

Conclusion

The structure elucidation of **5-Bromo-4-chloro-2-hydroxybenzoic acid** is a systematic process that relies on the logical integration of multiple analytical techniques. Mass spectrometry establishes the molecular formula and the presence of halogens. Infrared spectroscopy confirms the key functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive carbon-hydrogen framework and atomic connectivity. Each step validates the previous one, culminating in a high-confidence structural assignment that is essential for research, development, and regulatory purposes.

References

- The Royal Society of Chemistry. ^1H and ^{13}C NMR Spectra of Substituted Benzoic Acids.
- Anomalous ^1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed.
- Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Semantic Scholar.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library.
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. PubMed.
- mass spectra - the M+2 peak. Chemguide.
- 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- FT-IR spectra of salicylic acid (a) control and (b) treated. ResearchGate.
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. CORE.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. ACS Publications.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- The molecule that gave the mass spectrum shown here contains a ha.... Pearson+.
- N'-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. National Institutes of Health (NIH).
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis Doc Brown's Chemistry.
- Molecular Structure Characterisation and Structural Elucidation. Intertek.
- **5-Bromo-4-chloro-2-hydroxybenzoic acid.** PubChem.
- Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- Structure elucidation – Knowledge and References. Taylor & Francis.
- 5: Analytical Methods for Structure Elucidation. Chemistry LibreTexts.
- **5-Bromo-4-chloro-2-hydroxybenzoic acid**, 98% Purity, C7H4BrClO3, 25 grams. AHP Chemical.
- 3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem.
- 4-Bromo-2-hydroxybenzoic acid. ResearchGate.
- X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c[10]. ResearchGate.
- 3-Bromo-5-chloro-4-hydroxybenzoic acid. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Bromo-4-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 11021353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure elucidation of 5-Bromo-4-chloro-2-hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141161#structure-elucidation-of-5-bromo-4-chloro-2-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com